molecular formula C22H20ClN3O2 B2844240 2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1421493-79-9

2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No. B2844240
M. Wt: 393.87
InChI Key: FCWRAQZSONPTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClN3O2 and its molecular weight is 393.87. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Intermediate Applications

Research on pyrimidines and acetamides often focuses on their synthesis and application as intermediates in the development of pharmaceuticals and agrochemicals. For example, studies have outlined synthetic routes to pyrimidin-2-yl)acetic acids and esters, showcasing methodologies for producing compounds with potential bioactivity (Brown & Waring, 1977). These synthetic approaches could be relevant for designing derivatives of the compound for enhanced biological activity or stability.

Antimicrobial Activity

Derivatives of pyrimidinone fused with thiophene rings, synthesized using similar core structures, have demonstrated antimicrobial properties. A series of such compounds were shown to have significant antibacterial and antifungal activities, which could suggest potential antimicrobial applications for the compound (Hossan et al., 2012).

Herbicide Research

The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological profiles of related compounds. This research is crucial for understanding how similar structures are processed biologically, which might inform safety assessments and regulatory decisions for new chemicals with related structures (Coleman et al., 2000).

Pharmacokinetics and Bioactivity

Studies on the vibrational spectroscopic signatures and quantum computational approaches to analyze similar compounds offer insights into their molecular characteristics, which are essential for understanding their interactions with biological targets. Such research aids in the design and optimization of bioactive compounds for therapeutic uses (Jenepha Mary et al., 2022).

properties

IUPAC Name

2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c1-14-20(23)22(28)26(21(24-14)16-6-3-2-4-7-16)13-19(27)25-18-11-10-15-8-5-9-17(15)12-18/h2-4,6-7,10-12H,5,8-9,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWRAQZSONPTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC4=C(CCC4)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

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